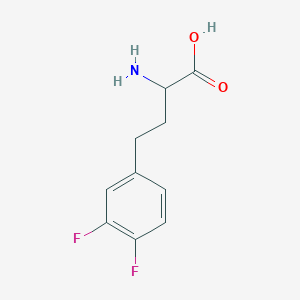

2-Amino-4-(3,4-difluorophenyl)butanoic acid

Description

2-Amino-4-(3,4-difluorophenyl)butanoic acid is a fluorinated non-proteinogenic amino acid derivative. Fluorine atoms on the phenyl ring enhance lipophilicity and metabolic stability, making such compounds valuable in drug design . Notably, related compounds like (R)-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride (CAS 269396-58-9) are commercially available with high purity (98%) and are used in protected forms (e.g., Boc, Fmoc) for solid-phase peptide synthesis .

Properties

IUPAC Name |

2-amino-4-(3,4-difluorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO2/c11-7-3-1-6(5-8(7)12)2-4-9(13)10(14)15/h1,3,5,9H,2,4,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYDRCBMHLOBSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(C(=O)O)N)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(3,4-difluorophenyl)butanoic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would likely be applied.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(3,4-difluorophenyl)butanoic acid can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylic acid group may produce alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Dipeptidyl Peptidase-IV Inhibition

One of the primary applications of 2-amino-4-(3,4-difluorophenyl)butanoic acid derivatives is as inhibitors of the dipeptidyl peptidase-IV enzyme (DPP-IV). DPP-IV inhibitors are crucial in the management of type 2 diabetes as they enhance insulin secretion and inhibit glucagon release. The compound has been shown to exhibit potent inhibitory activity against DPP-IV, making it a candidate for therapeutic development aimed at controlling glucose homeostasis and lipid metabolism .

1.2 Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of this compound. A series of synthesized derivatives were tested against various human tumor cell lines, demonstrating significant antiproliferative activities. For example, compounds derived from this compound exhibited specific activity against melanoma cells, leading to microtubule disruption and G2/M cell cycle arrest . Such findings suggest a promising direction for further research into its mechanisms as an anticancer agent.

Agricultural Applications

2.1 Herbicidal Activity

Another notable application of related compounds is in herbicide development. L-2-amino-4-(hydroxymethylphosphinyl)butanoic acid, a derivative of this compound, has been identified as an effective herbicide with broad-spectrum activity. This compound works by inhibiting specific metabolic pathways in plants, thereby controlling weed growth without affecting crop yield .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with different derivatives of this compound:

| Compound Derivative | Activity Type | IC50 (μM) | Target Cells |

|---|---|---|---|

| This compound | DPP-IV Inhibition | N/A | N/A |

| Bromo-derivative (1a) | Antiproliferative | 0.5 | HT-29 Colon Carcinoma |

| Dichlorophenyl derivative (1h) | Antiproliferative | N/A | HCT-116 |

| L-AMPB | Herbicidal | N/A | Various Weed Species |

Case Studies

Case Study 1: DPP-IV Inhibition

In a study focused on the synthesis and evaluation of various derivatives, it was found that certain modifications to the phenyl ring significantly enhanced DPP-IV inhibition potency. The study utilized structure-activity relationship (SAR) methodologies to optimize the lead compound for better efficacy in diabetic models .

Case Study 2: Anticancer Efficacy

A specific derivative was tested against a panel of eight human tumor cell lines showing varied specificity and potency. The study concluded that the mechanism involved centrosome de-clustering and subsequent anti-angiogenic effects both in vitro and in vivo . This highlights the potential for developing targeted cancer therapies based on this compound.

Mechanism of Action

The mechanism of action of 2-Amino-4-(3,4-difluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group and difluorophenyl group play crucial roles in its binding affinity and reactivity with target molecules. Detailed studies on its mechanism of action are limited, but it is believed to interact with enzymes and receptors involved in various biochemical pathways .

Comparison with Similar Compounds

Key Differences :

- 3-Amino vs. 4-Amino: The position of the amino group alters steric and electronic interactions. For example, the 3-amino derivative in is stabilized as a hydrochloride salt, enhancing solubility for peptide coupling .

- Biological Activity: Amino group positioning impacts binding to enzymatic targets (e.g., proteases or transporters), though specific data are unavailable in the evidence.

Substituent Variations on the Aromatic Ring

Key Differences :

- Functional Group Replacement : Replacing the carboxylic acid with a thiazole ring (as in PI-15855) introduces heterocyclic rigidity, which may influence binding to sulfur-containing enzymes or receptors .

Heterocyclic and Sulfur-Containing Analogs

Key Differences :

- Sulfur vs. Oxygen : The trifluoromethylthio group in enhances electronegativity and may confer resistance to oxidative degradation compared to carboxylic acids .

- Aromatic Heterocycles : Pyridinyl substituents (as in ECHEMI’s compound) introduce basicity and hydrogen-bonding capability, improving water solubility relative to fluorophenyl groups .

Biological Activity

2-Amino-4-(3,4-difluorophenyl)butanoic acid is a compound of significant interest in neuropharmacology due to its structural characteristics and potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H12F2N2O2

- Molecular Weight : 218.21 g/mol

- Functional Groups : The compound contains an amino group (-NH2) and a carboxylic acid group (-COOH), which are critical for its biological activity.

Research indicates that this compound may act as an analog of neurotransmitters, particularly in modulating pathways related to mood and cognition. Its structural similarity to known neurotransmitters allows it to interact with various receptors in the central nervous system (CNS).

Potential Mechanisms:

- GABA Receptor Modulation : Preliminary studies suggest that this compound may influence GABAergic pathways, which are crucial for inhibitory neurotransmission in the brain.

- Dipeptidyl Peptidase-IV (DPP-IV) Inhibition : Similar compounds have been studied for their ability to inhibit DPP-IV, an enzyme involved in glucose metabolism, suggesting potential applications in diabetes treatment .

Neuropharmacological Effects

The compound has shown promise in various neuropharmacological studies. Its ability to modulate neurotransmitter systems makes it a candidate for addressing conditions such as anxiety and depression.

Case Studies and Research Findings

-

Study on Neurotransmitter Analog Activity :

- In vitro studies demonstrated that this compound can enhance GABA uptake in neuronal cultures, indicating its potential as a GABA transporter inhibitor.

- The compound exhibited a pIC50 value of 5.36 against mGAT4 (mouse GABA transporter subtype), highlighting its selective action on GABA transporters .

- DPP-IV Inhibition Research :

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (S)-2-Amino-3-(3,4-difluorophenyl)propanoic acid | 270063-53-1 | 0.88 |

| (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid | 1260597-00-9 | 0.85 |

| (R)-3-Amino-4-(2,4-difluorophenyl)butyric acid-HCl | 1335470-16-0 | 0.87 |

The unique fluorinated phenyl group configuration of this compound may enhance its interaction with biological targets compared to structurally similar compounds that lack such modifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.